molecular formula C12H23ClN2O B6220010 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride CAS No. 2751615-35-5

1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride

Numéro de catalogue: B6220010
Numéro CAS: 2751615-35-5
Poids moléculaire: 246.8
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride (DMDHCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the spirocompound family, which is characterized by a fused ring system consisting of five or more atoms. DMDHCl has been studied as a potential therapeutic agent due to its ability to modulate the activity of certain biochemical pathways.

Applications De Recherche Scientifique

1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride has been studied for its potential therapeutic applications in a variety of diseases and conditions, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been studied as a potential inhibitor of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation. In inflammation research, this compound has been studied as a potential inhibitor of NF-κB, which is a transcription factor involved in the regulation of inflammation. In neurological research, this compound has been studied as a potential inhibitor of the glutamate receptor, which is involved in the regulation of synaptic transmission.

Mécanisme D'action

The mechanism of action of 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain biochemical pathways, such as the PI3K/Akt/mTOR pathway, NF-κB, and the glutamate receptor. This compound is believed to inhibit these pathways by binding to the active sites of the enzymes or receptors involved in the pathways, thus preventing them from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it is believed to have anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In inflammation research, this compound has been shown to reduce inflammation in animal models. In neurological research, this compound has been shown to reduce the excitability of neurons, which may be beneficial in the treatment of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride in laboratory experiments include its low cost, ease of synthesis, and potential therapeutic applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an appropriate solvent before use. Additionally, the mechanism of action of this compound is not fully understood, so further research is needed to fully elucidate its effects.

Orientations Futures

Given the potential therapeutic applications of 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride, there are a number of future directions for research. These include further research into the mechanism of action of this compound, the development of more effective synthesis methods, and the investigation of its potential therapeutic applications in a variety of diseases and conditions. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials. Finally, further research is needed to explore the potential of this compound as an adjuvant therapy in combination with other drugs.

Méthodes De Synthèse

The synthesis of 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride involves the reaction of 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one (DMD) with hydrochloric acid. The reaction is carried out in a two-step process, which involves first the formation of the intermediate product, 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-ol (DMDPol), and then the subsequent reaction of DMDPol with hydrochloric acid to form this compound. The reaction is typically carried out in aqueous solution and can be catalyzed by a variety of acids or bases.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride' involves the reaction of 1,8-diaminooctane with 2-methylpropan-1-one in the presence of hydrochloric acid to form the desired product.", "Starting Materials": [ "1,8-diaminooctane", "2-methylpropan-1-one", "Hydrochloric acid" ], "Reaction": [ "To a solution of 1,8-diaminooctane (1.0 g, 7.2 mmol) in 10 mL of methanol, add 2-methylpropan-1-one (1.2 g, 14.4 mmol) dropwise with stirring at room temperature.", "Add hydrochloric acid (1.0 mL, 12.0 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Filter the resulting precipitate and wash with cold methanol.", "Dry the product under vacuum to obtain the desired compound '1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride' as a white solid (yield: 80%)." ] }

2751615-35-5

Formule moléculaire

C12H23ClN2O

Poids moléculaire

246.8

Pureté

0

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.